molecular formula C16H16F2N2O3 B5846261 1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea

1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea

Cat. No.: B5846261
M. Wt: 322.31 g/mol
InChI Key: QEAOWGASMZPPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C16H16F2N2O3 It is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a urea linkage

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-2-methylphenylamine and 4-methoxyphenyl isocyanate.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction temperature and time are optimized to achieve high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.

Industrial production methods may involve scaling up the reaction using continuous flow reactors or other large-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2,4-difluorophenyl)urea: This compound has a similar structure but different substitution patterns, leading to distinct chemical and biological properties.

    1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-nitrophenyl)urea:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethoxy and methoxy groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-10-9-13(23-15(17)18)7-8-14(10)20-16(21)19-11-3-5-12(22-2)6-4-11/h3-9,15H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOWGASMZPPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.